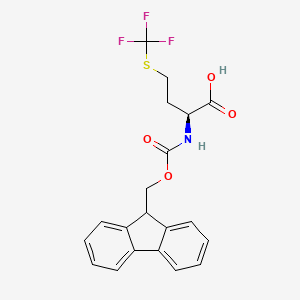Fmoc-Met(CF3)-OH
CAS No.: 928654-78-8
Cat. No.: VC7692447
Molecular Formula: C20H18F3NO4S
Molecular Weight: 425.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 928654-78-8 |
|---|---|
| Molecular Formula | C20H18F3NO4S |
| Molecular Weight | 425.42 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid |
| Standard InChI | InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1 |
| Standard InChI Key | LIAUMRLXZBQOAJ-KRWDZBQOSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O |
Introduction
Structural and Chemical Properties of Fmoc-Met(CF3)-OH
Fmoc-Met(CF3)-OH belongs to the class of non-natural amino acids engineered to mimic canonical residues while introducing tailored physicochemical properties. Its molecular formula is C₂₀H₁₈F₃NO₄S, with a molecular weight of 425.42 g/mol . The trifluoromethyl (-CF₃) group replaces the methyl moiety in methionine, conferring enhanced electronegativity, hydrophobic character, and oxidative stability compared to its native counterpart .
Table 1: Key Chemical and Physical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 928654-78-8 |
| Molecular Formula | C₂₀H₁₈F₃NO₄S |
| Molecular Weight | 425.42 g/mol |
| Solubility | Soluble in DMF, DCM, THF |
| Storage Conditions | -20°C (stable for 1 month) |
| Purity | ≥95% (HPLC) |
The Fmoc group at the N-terminus ensures compatibility with standard SPPS protocols, allowing sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . The -CF₃ group’s strong electron-withdrawing nature alters side-chain reactivity, reducing susceptibility to oxidation—a common limitation of methionine-containing peptides .
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 2.35 | 0.24 |
| 5 | 11.75 | 1.18 |
| 10 | 23.51 | 2.35 |
Solutions should be stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent trifluoromethyl group hydrolysis .
Applications in Protein Engineering and Drug Design
Enhancing Peptidomimetic Stability
Incorporating Fmoc-Met(CF₃)-OH into peptidomimetics reduces proteolytic degradation. Sgorbati et al. (2021) synthesized Gly-Ψ[CH(CF₃)NH]-peptides mimicking biologically active sequences (e.g., tyrosine kinase inhibitors), achieving >95% purity and enhanced serum stability . The -CF₃ group’s hydrophobicity also improves membrane permeability, addressing a key challenge in peptide-based drug delivery .
Comparative Analysis with Native Methionine Derivatives
Table 3: Fmoc-Met(CF₃)-OH vs. Fmoc-Met-OH
| Parameter | Fmoc-Met(CF₃)-OH | Fmoc-Met-OH |
|---|---|---|
| Side Chain | -CF₃ | -CH₃ |
| Oxidation Resistance | High | Low |
| Hydrophobicity (LogP) | 2.1 | 1.3 |
| Redox Modulation | Yes | No |
The -CF₃ group’s inductive effect lowers the sulfur atom’s electron density, curtailing sulfoxide formation—a common degradation pathway for methionine .
Challenges and Future Directions
While Fmoc-Met(CF₃)-OH offers significant advantages, its synthesis requires specialized fluorinated building blocks, increasing production costs. Recent advances in continuous-flow trifluoromethylation may address this limitation . Future research should explore:
-
In Vivo Compatibility: Long-term toxicity and metabolic fate studies.
-
Broad-Spectrum Applications: Extending its use to CRISPR-modified proteins and antibody-drug conjugates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume